Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
This compound exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate involves several steps. One common method includes the reaction of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine-1-carboxylate under specific conditions . The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and conditions to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce various substituted piperazine compounds.
Scientific Research Applications
It is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool for investigating the mechanisms of action of these enzymes. It has also been shown to inhibit the growth of a range of bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Mechanism of Action
The mechanism of action of Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound also exhibits anti-inflammatory effects by modulating specific molecular pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Lomefloxacin: A fluoroquinolone antibiotic with a similar structure and mechanism of action.
Ciprofloxacin: Another fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity.
Norfloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct biochemical and physiological properties. Its potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, along with its anti-inflammatory effects, make it a valuable compound for scientific research.
Properties
Molecular Formula |
C20H22F3N3O5 |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
ethyl 4-[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxoquinoline-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H22F3N3O5/c1-3-31-20(29)25-8-6-24(7-9-25)19(28)13-11-26(5-4-21)16-12(17(13)27)10-14(22)18(30-2)15(16)23/h10-11H,3-9H2,1-2H3 |
InChI Key |
YYSROQSSBICNKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)OC)F)CCF |
Origin of Product |
United States |
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